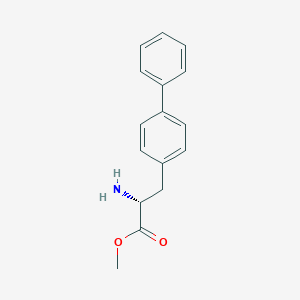

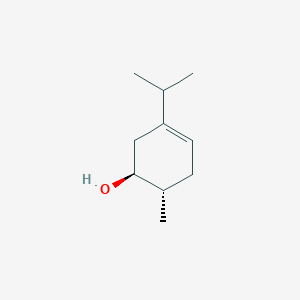

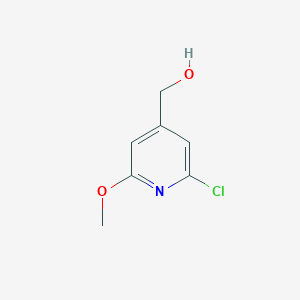

(6-Ethylpyridin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Ethylpyridin-2-yl)methanol, also known as 6-EPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many naturally occurring compounds. 6-EPM has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Characterization

- A study discusses the synthesis and characterization of a compound formed from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. This compound was characterized using various methods like mass spectroscopy, IR, NMR, UV-Vis, and X-ray diffraction, illustrating a method of synthesizing and analyzing pyridin-2-yl methanol derivatives (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Ligand Exchange and Catalysis

- Research on tetrakis(pyridine)tetrachloro(.mu.-chloro)(.mu.-hydrido)ditungsten (W-W) and its 4-ethylpyridine homologue demonstrates the potential of pyridine derivatives in forming compounds with unique structures and potential catalytic applications. The structural and spectral analysis of these compounds provides insights into their chemical behavior and potential uses in catalysis (Carlin & Mccarley, 1989).

Photoinduced Reactions

- A study on the photoinduced alkoxylation of 2-vinylpyridinium ion indicates that pyridine derivatives can undergo photoinduced reactions leading to the formation of alkoxyl derivatives. This research highlights the responsiveness of such compounds to light, which could be useful in photochemistry applications (Ishida, Uesugi, & Takamuku, 1993).

Medicinal Chemistry

- Research on the synthesis of bipyridine analogues of metomidate for conjugate formation with the 99mTc(I)-tricarbonyl complex shows the application of pyridine derivatives in medicinal chemistry, particularly in the development of diagnostic agents (Schweifer, Zolle, Wuggenig, Mereiter, & Hammerschmidt, 2010).

Novel Frameworks in Chemistry

- The synthesis of the novel ligand tris(2,2'-bipyrid-6-yl) methanol and its coordination with transition metals is explored. This research provides insights into the creation of new chemical frameworks and the influence of transition metals on the geometry and properties of these frameworks (Knight, Alvarez, Amoroso, Edwards, & Singh, 2010).

Conversion of Alcohols to Hydrocarbons

- A study on the conversion of methanol and ethanol to hydrocarbons using synthetic zeolite illustrates the application of pyridine derivatives in facilitating chemical transformations, particularly in the conversion of simple alcohols to more complex hydrocarbons (Derouane et al., 1978).

Safety and Hazards

Propriétés

IUPAC Name |

(6-ethylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-10)9-7/h3-5,10H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWCPAGPWRSQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444247 |

Source

|

| Record name | (6-ethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163658-33-1 |

Source

|

| Record name | (6-ethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)

![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)